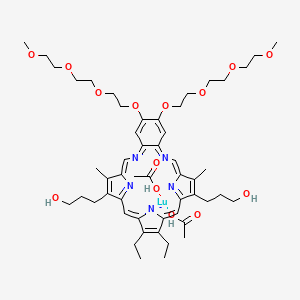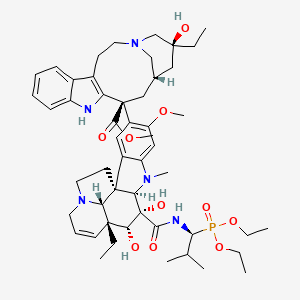![molecular formula C15H20O3 B1240338 Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parthenolide is a naturally occurring sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). It has garnered significant attention due to its versatile pharmacological potential, exhibiting a range of bioactivities including antibacterial, anti-leukemia, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parthenolide can be synthesized through various methods. One notable approach involves the stereoselective total synthesis, which includes the 2-(silyloxymethyl)allylboration of aldehydes to access α-(exo)-methylene γ-butyrolactones under mild conditions . This method tolerates acid-labile functionality and chiral carbonyl compounds, ensuring excellent asymmetric induction for β,β′-disubstituted α,β-epoxy aldehydes .
Industrial Production Methods: Industrial production of parthenolide primarily relies on the extraction from Feverfew (Tanacetum parthenium) buds. The plant cell suspension culture method is also employed to produce secondary metabolites, including parthenolide . Elicitor application is an effective strategy to induce the production of secondary metabolites in plants .
Chemical Reactions Analysis
Types of Reactions: Parthenolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Parthenolide can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which react with the electrophilic centers in parthenolide.
Major Products: The major products formed from these reactions include modified sesquiterpene lactones with altered bioactivities, such as enhanced anticancer properties .
Scientific Research Applications
Parthenolide has a wide range of scientific research applications:
Mechanism of Action
Parthenolide exerts its effects through multiple mechanisms:
Inhibition of Nuclear Factor Kappa-B (NF-κB): Parthenolide inhibits NF-κB, a transcription factor involved in inflammatory and immune responses.
Activation of p53: It activates the tumor suppressor protein p53, leading to apoptosis in cancer cells.
Disruption of Redox Balance: Parthenolide disrupts the redox balance in cancer stem cells, inducing oxidative stress and apoptosis.
Modulation of Microtubule Dynamics: It interferes with the detyrosination of α-tubulin, affecting microtubule dynamics and cellular functions.
Comparison with Similar Compounds
Parthenolide is unique among sesquiterpene lactones due to its specific bioactivities and molecular targets. Similar compounds include:
Melampomagnolide B: A novel sesquiterpene lactone with anti-leukemia properties.
Dimethylaminoparthenolide: A soluble analogue of parthenolide with enhanced anticancer properties.
Parthenolide stands out due to its ability to selectively target cancer stem cells and its potential for structural modifications to improve pharmacokinetic properties .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,2R,4R,7Z,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5-/t11-,12-,13+,15+/m0/s1 |
InChI Key |
KTEXNACQROZXEV-ZRPLFPEYSA-N |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |
Pictograms |
Irritant; Health Hazard |
Synonyms |
parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


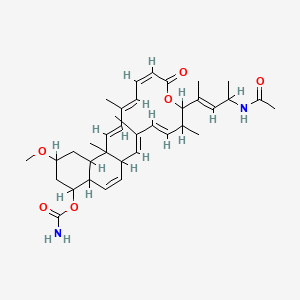
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)
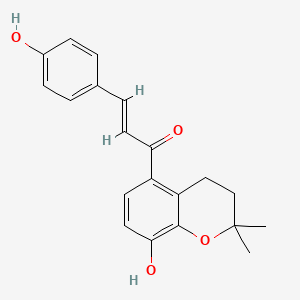
![ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid](/img/structure/B1240264.png)
![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
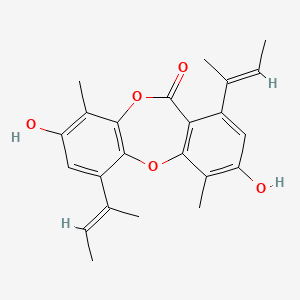

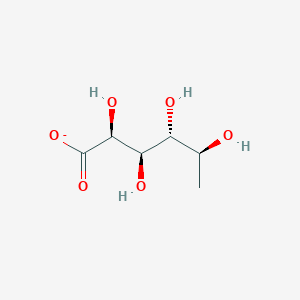
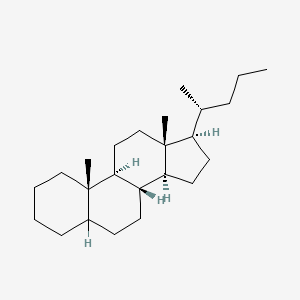
![N-[(E)-{4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1240275.png)

